N-[3-(4-Chlorophenyl)acryloyl]benzamide
Description
N-[3-(4-Chlorophenyl)acryloyl]benzamide is a synthetic amide derivative featuring a benzamide core conjugated with a 3-(4-chlorophenyl)acryloyl moiety. The acryloyl group introduces rigidity and planar geometry, influencing molecular interactions and crystallinity.
Properties
CAS No. |
173909-84-7 |
|---|---|
Molecular Formula |
C16H12ClNO2 |
Molecular Weight |
285.72 g/mol |
IUPAC Name |
N-[3-(4-chlorophenyl)prop-2-enoyl]benzamide |
InChI |
InChI=1S/C16H12ClNO2/c17-14-9-6-12(7-10-14)8-11-15(19)18-16(20)13-4-2-1-3-5-13/h1-11H,(H,18,19,20) |
InChI Key |
VNRIHAUGLQWODW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)C=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-Chlorophenyl)acryloyl]benzamide typically involves the reaction of 4-chlorobenzaldehyde with benzamide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at room temperature. The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-Chlorophenyl)acryloyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or acrylamides.
Scientific Research Applications
N-[3-(4-Chlorophenyl)acryloyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(4-Chlorophenyl)acryloyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Crystallography
The molecular geometry of N-[3-(4-Chlorophenyl)acryloyl]benzamide is anticipated to resemble other benzanilides. Key structural parameters from analogues include:
Antifungal Activity
Compounds like (E,Z)-4-(3-(4-chlorophenyl)acryloyl)morpholine exhibit fungicidal activity against phytopathogens .
Kinase Inhibition
Triazole chalcone derivatives (e.g., 4a-h) show anti-osteosarcoma activity via kinase inhibition . Structural similarity implies that the target compound may interact with ATP-binding pockets in kinases.
Structural Diversity and Bioactivity
Key Research Findings
Crystallographic Trends : Substituents on the benzamide ring significantly influence packing efficiency. Chlorine atoms enhance halogen bonding, while methoxy groups introduce steric hindrance .
Bioactivity Correlation : The presence of acryloyl groups correlates with antifungal and kinase inhibitory activities, as seen in morpholine and chalcone derivatives.
Synthetic Flexibility : Acylation methods allow modular substitution, enabling rapid diversification of benzamide libraries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
